molecular formula C22H28N4O2 B2785421 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922089-63-2

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Katalognummer B2785421
CAS-Nummer: 922089-63-2
Molekulargewicht: 380.492
InChI-Schlüssel: KCRBZSXWTITHTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor activity. It was first synthesized in the 1990s by a group of researchers led by Dr. Bruce Baguley at the University of Auckland, New Zealand. Since then, DMXAA has been extensively studied for its potential as a cancer treatment.

Wirkmechanismus

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6), which are involved in the immune response to cancer cells. N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has also been found to inhibit the growth and proliferation of cancer cells. In addition, N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has been found to enhance the immune response to cancer cells by stimulating the production of cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is that it has been extensively studied in preclinical models, which has provided valuable insights into its anti-tumor activity. However, one limitation is that the synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is not fully understood, which limits our ability to optimize its use as a cancer treatment.

Zukünftige Richtungen

There are several future directions for the study of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to evaluate the safety and efficacy of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide in clinical trials, which could lead to its approval as a cancer treatment. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide, which could facilitate its widespread use in cancer research.

Synthesemethoden

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide involves several steps, including the reaction of 2-methylindole with ethyl chloroacetate, followed by the reaction of the resulting compound with dimethylamine. The final step involves the reaction of the intermediate compound with m-tolyl isocyanate to yield N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide. The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response to cancer cells. N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has also been found to sensitize tumor cells to radiation therapy and chemotherapy. These findings have led to the development of several clinical trials to evaluate the safety and efficacy of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide in cancer patients.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-6-5-7-18(12-15)24-22(28)21(27)23-14-20(25(2)3)16-8-9-19-17(13-16)10-11-26(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRBZSXWTITHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.